molecular formula C12H9ClN4 B8450477 3-(2-Chloro-5-methylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine

3-(2-Chloro-5-methylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine

Cat. No. B8450477
M. Wt: 244.68 g/mol
InChI Key: PHCQRGIWWMVSIR-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

K2CO3 (10.60 g, 76.68 mmol) was added to a mixture of 4-[(E)-2-butoxyethenyl]-2-chloro-5-methylpyrimidine (Intermediate 6, 6.95 g, 30.67 mmol) and 1-aminopyridinium iodide (9.19 g, 41.40 mmol) in DMF (40 mL) at r.t. The resulting dark blue suspension was stirred at r.t. for 3 days (became deep red color) and was then heated at 110° C. for 3 h. The mixture was then cooled, diluted with EtOAc (100 mL) plus a little CH2Cl2. This solution was washed with water (100 mL) and the aqueous wash solution was extracted with EtOAc (100 mL). The combined organic solutions were washed with water (4×100 mL) and sat. brine (50 mL), dried (MgSO4) and concentrated in vacuo. The residue was dissolved in THF (100 mL) and filtered through a 30 g silica pad. The eluted solution was concentrated in vacuo and the residue was washed with −70° C. CH3OH to give the title compound (2.223 g, 30%) as a beige crystalline solid; 1H NMR: 2.53 (3H, s), 7.22 (1H, m), 7.64 (1H, m), 8.53-8.59 (2H, m), 8.70 (1H, s), 8.90 (1H, d); m/z: ES+ MH+ 245.
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].C(O/[CH:12]=[CH:13]/[C:14]1[C:19]([CH3:20])=[CH:18][N:17]=[C:16]([Cl:21])[N:15]=1)CCC.[I-].[NH2:23][N+:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C(Cl)Cl>CN(C=O)C.CCOC(C)=O>[Cl:21][C:16]1[N:15]=[C:14]([C:13]2[CH:12]=[N:23][N:24]3[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=23)[C:19]([CH3:20])=[CH:18][N:17]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6.95 g
Type
reactant
Smiles
C(CCC)O/C=C/C1=NC(=NC=C1C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O/C=C/C1=NC(=NC=C1C)Cl
Name
Quantity
9.19 g
Type
reactant
Smiles
[I-].N[N+]1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark blue suspension was stirred at r.t. for 3 days (became deep red color)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heated at 110° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
WASH
Type
WASH
Details
This solution was washed with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous wash solution was extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with water (4×100 mL) and sat. brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a 30 g silica pad
CONCENTRATION
Type
CONCENTRATION
Details
The eluted solution was concentrated in vacuo
WASH
Type
WASH
Details
the residue was washed with −70° C

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C=1C=NN2C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.223 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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